4-Bromo-3-methoxy-1h-pyrazole 4-Bromo-3-methoxy-1h-pyrazole
Brand Name: Vulcanchem
CAS No.: 1147011-26-4
VCID: VC2566128
InChI: InChI=1S/C4H5BrN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7)
SMILES: COC1=C(C=NN1)Br
Molecular Formula: C4H5BrN2O
Molecular Weight: 177 g/mol

4-Bromo-3-methoxy-1h-pyrazole

CAS No.: 1147011-26-4

Cat. No.: VC2566128

Molecular Formula: C4H5BrN2O

Molecular Weight: 177 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-methoxy-1h-pyrazole - 1147011-26-4

Specification

CAS No. 1147011-26-4
Molecular Formula C4H5BrN2O
Molecular Weight 177 g/mol
IUPAC Name 4-bromo-5-methoxy-1H-pyrazole
Standard InChI InChI=1S/C4H5BrN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7)
Standard InChI Key PUFHRMDRFZPMHL-UHFFFAOYSA-N
SMILES COC1=C(C=NN1)Br
Canonical SMILES COC1=C(C=NN1)Br

Introduction

Physical and Chemical Properties

4-Bromo-3-methoxy-1H-pyrazole is characterized by a distinctive molecular structure with specific physical and chemical properties that define its behavior in chemical reactions and biological systems.

Basic Identification

ParameterValue
IUPAC Name4-bromo-3-methoxy-1H-pyrazole (Also known as 4-bromo-5-methoxy-1H-pyrazole)
CAS Number1147011-26-4
Molecular FormulaC₄H₅BrN₂O
Molecular Weight177.00 g/mol
Physical FormSolid
Standard Purity95%

The compound features a five-membered pyrazole ring with two nitrogen atoms, substituted with a bromine atom at the 4-position and a methoxy group at the 3-position . This structural arrangement contributes to its chemical reactivity and potential applications in various chemical transformations.

Structural Characteristics

The structure of 4-bromo-3-methoxy-1H-pyrazole includes a pyrazole core with key functional groups that influence its reactivity:

  • A pyrazole ring with two adjacent nitrogen atoms

  • A bromine atom at position 4, which serves as an excellent leaving group for cross-coupling reactions

  • A methoxy group at position 3, which affects the electron distribution in the ring

  • An N-H bond at position 1, which can participate in hydrogen bonding and serves as a site for further functionalization

The SMILES notation for this compound is COC1=C(C=NN1)Br, which provides a linear representation of its chemical structure .

Synthesis Methods

Several methods have been reported for the synthesis of 4-bromo-3-methoxy-1H-pyrazole, with varying approaches depending on the starting materials and desired purity.

O-Alkylation Route

One common synthetic approach involves the O-alkylation of 4-bromo-1H-pyrazol-3-ol. This method is analogous to the synthesis of related compounds such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, which is prepared by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in alkaline medium . The general reaction scheme involves:

  • Cooling a solution of 4-bromo-1H-pyrazol-3-ol in DMF to 0°C under inert atmosphere

  • Adding sodium hydride portionwise as a base

  • Adding methyl iodide dropwise at 0°C

  • Warming the mixture to room temperature and heating at 60°C for 1 hour

  • Quenching the reaction with water and extracting with an organic solvent

  • Purifying the product through column chromatography

Spectroscopic Data and Analytical Characterization

Comprehensive spectroscopic data helps in confirming the structure and purity of 4-bromo-3-methoxy-1H-pyrazole.

Infrared Spectroscopy (IR)

The IR spectrum of 4-bromo-3-methoxy-1H-pyrazole would be expected to show characteristic absorption bands for:

  • N-H stretching around 3100-3500 cm⁻¹

  • C-H stretching of the methoxy group around 2800-3000 cm⁻¹

  • C=N and C=C stretching of the pyrazole ring around 1400-1600 cm⁻¹

  • C-O stretching of the methoxy group around 1050-1150 cm⁻¹

  • C-Br stretching at lower wavenumbers

Chemical Reactivity and Applications

The structural features of 4-bromo-3-methoxy-1H-pyrazole make it a versatile reagent in organic synthesis with multiple applications.

Synthetic Applications

4-Bromo-3-methoxy-1H-pyrazole serves as an important building block in organic synthesis due to its reactive functionalities:

  • The bromine at position 4 can participate in various cross-coupling reactions (Suzuki, Sonogashira, etc.) to introduce carbon-carbon bonds

  • The N-H group can be functionalized through alkylation or acylation reactions

  • The methoxy group provides a handle for further transformations

These properties make it valuable in the synthesis of more complex heterocyclic compounds with potential biological activities.

Role in Patent Literature

The compound is mentioned in several patents, suggesting its importance in the development of novel therapeutic agents:

  • It appears in patents related to Polo-like kinase 4 inhibitors, which have potential applications in cancer treatment

  • It's also referenced in patents describing isoquinoline compounds with potential pharmaceutical applications

Hazard StatementsPrecautionary Statements
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP264: Wash thoroughly after handling
H335: May cause respiratory irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

The compound is labeled with the GHS07 pictogram, indicating it may cause irritation to skin, eyes, and respiratory system .

Comparison with Related Compounds

4-Bromo-3-methoxy-1H-pyrazole belongs to a family of substituted pyrazoles with varying substituents that influence their properties and applications.

Structural Analogs

Several structural analogs of 4-bromo-3-methoxy-1H-pyrazole have been reported:

CompoundCAS NumberStructure DifferencesReferences
4-Bromo-1H-pyrazole2075-45-8Lacks the methoxy group at position 3
4-Bromo-3-methoxy-1-methyl-1H-pyrazole1350323-85-1Additional methyl group at N1
4-Bromo-3-methoxy-1-phenyl-1H-pyrazoleN/AAdditional phenyl group at N1
4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridineN/AContains a fused pyridine ring
4-Bromo-3-methoxy-1H-pyrazole-5-carboxylic acid1934247-60-5Additional carboxylic acid group at position 5

These structural variations significantly affect the physical, chemical, and biological properties of the compounds .

Functional Group Effects

The presence of different functional groups on the pyrazole ring impacts various properties:

  • The bromine substituent at position 4 increases lipophilicity and provides a reactive site for cross-coupling reactions

  • The methoxy group at position 3 affects the electron density of the ring, influencing reactivity and hydrogen bonding patterns

  • N-substitution (e.g., methyl or phenyl groups) changes the solubility profile and eliminates the potential for N-H hydrogen bonding

  • Additional functional groups like carboxylic acid can dramatically alter the acidic/basic properties and biological interactions

Current Research and Future Directions

Research involving 4-bromo-3-methoxy-1H-pyrazole continues to evolve, with several promising directions identified in the literature.

Current Research Applications

Current research involving this compound focuses on:

  • Development of novel synthetic methodologies for functionalized pyrazoles

  • Exploration of the compound as a building block in medicinal chemistry

  • Investigation of structure-activity relationships in pyrazole derivatives

  • Application in the synthesis of potential kinase inhibitors and other pharmaceutical agents

Future Research Directions

Potential future research areas include:

  • Further optimization of synthetic routes to improve yield and purity

  • Exploration of catalytic methods for selective functionalization

  • Investigation of biological activities of derivatives

  • Development of structure-activity relationships to guide drug design

  • Application in materials science and coordination chemistry

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